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Compound of Interest

Compound Name: IR-806

CAS No.: 757960-10-4

Cat. No.: B12066224

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing the near-infrared (NIR) cyanine

dye IR-806 for staining live cells, fixed cells, and tissue sections. IR-806, a lipophilic

carbocyanine dye, offers significant advantages for fluorescence imaging due to its emission in

the NIR spectrum, which minimizes autofluorescence from biological samples and allows for

deeper tissue penetration.

Dye Characteristics
Property Value Reference

Excitation Maximum (λex) ~770-806 nm [1]

Emission Maximum (λem) ~806-823 nm [1]

Solvent for Stock Solution
Dimethyl sulfoxide (DMSO) or

Ethanol
[2][3]

Section 1: In Vitro Staining of Live Cells
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This protocol is designed for staining the plasma membrane of live cells in suspension or

adherent cultures. As a lipophilic dye, IR-806 incorporates into the lipid bilayer of cell

membranes. Over time, in live cells, the stained membrane will be internalized into intracellular

vesicles.

Materials
IR-806 dye

Anhydrous DMSO or ethanol

Complete cell culture medium, serum-free medium, or phosphate-buffered saline (PBS)

Adherent or suspension cells

Experimental Protocol: Live Cell Staining
Stock Solution Preparation:

Prepare a 1-2 mM stock solution of IR-806 in anhydrous DMSO or ethanol. For example, a

concentration of 0.1 mg/mL in DMSO has been previously utilized for nanoparticle

synthesis.[2]

Heating the solution to 55°C with periodic vortexing may be necessary to fully dissolve the

dye.[3]

Store the stock solution at -20°C, protected from light.

Working Solution Preparation:

Dilute the IR-806 stock solution in the desired buffer (e.g., complete culture medium,

serum-free medium, or PBS) to a final working concentration of 1-10 µM. A recommended

starting concentration is 1 µM.[3][4]

Cell Staining (Adherent Cells):

Plate cells on coverslips or in imaging dishes and allow them to adhere.
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Aspirate the culture medium.

Add the pre-warmed (37°C) staining solution to the cells, ensuring the entire surface is

covered.

Incubate for 5-20 minutes at 37°C, protected from light. The optimal incubation time may

vary depending on the cell type.

Remove the staining solution.

Wash the cells three times with pre-warmed complete culture medium.

Cell Staining (Suspension Cells):

Centrifuge the cell suspension to obtain a cell pellet.

Resuspend the cells in the pre-warmed (37°C) staining solution.

Incubate for 5-20 minutes at 37°C on a rocker, protected from light.

Centrifuge the cells to pellet them.

Remove the staining solution.

Wash the cells by resuspending them in pre-warmed complete culture medium, followed

by centrifugation. Repeat the wash step two more times.

Imaging:

Image the cells using a fluorescence microscope equipped with appropriate NIR filters

(Excitation: ~780 nm, Emission: ~810 nm).
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Prepare 1-2 mM IR-806
Stock in DMSO/Ethanol

Dilute to 1-10 µM
in Culture Medium

Incubate Cells
(5-20 min, 37°C)

Wash Cells (3x)
with Fresh Medium

Image with NIR Filters
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Caption: Workflow for staining live cells with IR-806.

Section 2: Staining of Fixed Cells and Paraffin-
Embedded Tissues
While IR-806 is primarily used for live-cell imaging, it can be used to stain fixed cells. For

paraffin-embedded tissues, a standard deparaffinization and rehydration protocol is required

before staining. Note that staining with lipophilic dyes after fixation may result in labeling of

intracellular membranes in addition to the plasma membrane.

Materials
IR-806 dye

Anhydrous DMSO or ethanol
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4% Paraformaldehyde (PFA) in PBS

PBS

Xylene

Ethanol (100%, 95%, 70%, 50%)

Deionized water

Experimental Protocol: Fixed Cell Staining
Cell Fixation:

Fix cells with 4% PFA in PBS for 15-20 minutes at room temperature.

Wash the cells three times with PBS.

Staining:

Prepare a 1-10 µM working solution of IR-806 in PBS.

Incubate the fixed cells with the staining solution for 10-20 minutes at room temperature,

protected from light.

Wash the cells three times with PBS.

Imaging:

Mount the coverslips and image as described for live cells.

Experimental Protocol: Paraffin-Embedded Tissue
Staining

Deparaffinization and Rehydration:

Immerse slides in xylene (2 changes, 10 minutes each).

Immerse in 100% ethanol (2 changes, 10 minutes each).
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Immerse in 95% ethanol (1 change, 5 minutes).

Immerse in 70% ethanol (1 change, 5 minutes).

Immerse in 50% ethanol (1 change, 5 minutes).

Rinse with deionized water.

Rehydrate in PBS for 10 minutes.

Staining:

Prepare a 1-10 µM working solution of IR-806 in PBS.

Incubate the rehydrated tissue sections with the staining solution for 20-30 minutes at

room temperature in a humidified chamber, protected from light.

Wash the slides three times with PBS.

Mounting and Imaging:

Mount with an aqueous mounting medium.

Image using a fluorescence microscope with appropriate NIR filters.
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Deparaffinize with Xylene

Rehydrate with Ethanol
Gradient to Water

Incubate with IR-806
(1-10 µM in PBS)

Wash Slides (3x)
with PBS
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Caption: Workflow for staining paraffin-embedded tissues.

Section 3: Quantitative Data and Considerations
Quantitative data for IR-806 is limited in the literature. The following table summarizes general

parameters for lipophilic carbocyanine dyes, which should be optimized for IR-806 and your

specific application.
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Parameter Recommended Range Notes

Stock Solution Concentration 1-2 mM In DMSO or ethanol.[3]

Working Concentration 1-10 µM
Optimize for cell type and

application.[3]

Incubation Time (Live Cells) 5-20 minutes
Longer times may lead to

increased internalization.

Incubation Temperature 37°C For live cell staining.

Signal-to-Noise Ratio
To maximize the signal-to-noise ratio (SNR) in fluorescence microscopy, consider the following:

Optimize Dye Concentration: Use the lowest possible concentration of IR-806 that provides a

detectable signal to minimize background fluorescence.

Washing: Thorough washing is crucial to remove unbound dye and reduce background.

Imaging Parameters: Use appropriate filter sets to minimize bleed-through from other

fluorophores. Adjust exposure time and gain settings to maximize signal without saturating

the detector.

Cell Viability Assessment
Staining with lipophilic dyes at high concentrations or for extended periods can potentially affect

cell viability. It is recommended to perform a cell viability assay in parallel with your staining

experiments.

General Protocol for Viability Assessment:

Stain live cells with IR-806 as described in Section 1.

After the final wash step, incubate the cells with a viability dye such as Propidium Iodide (PI)

or SYTOX™ Green, which only enter cells with compromised membranes.
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Image the cells using both the NIR channel for IR-806 and the appropriate channel for the

viability dye.

Quantify the percentage of dead cells (positive for the viability dye) in the total cell

population.

Stain Live Cells
with IR-806

Incubate with Dead Cell
Stain (e.g., PI)

Dual Channel Imaging
(NIR and Viability Dye Channel)

Quantify Percentage
of Dead Cells

Click to download full resolution via product page

Caption: Workflow for assessing cell viability after IR-806 staining.

Disclaimer: The provided protocols are based on general methods for lipophilic carbocyanine

dyes and may require optimization for your specific cell type, tissue, and experimental

conditions. It is recommended to perform preliminary experiments to determine the optimal dye

concentration, incubation time, and imaging parameters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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